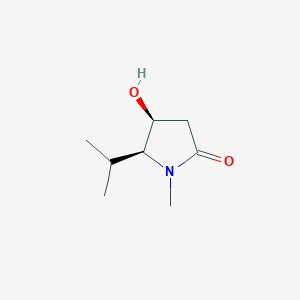
5-Oxozaleplon
Übersicht
Beschreibung
5-Oxozaleplon is a metabolite of the sedative and hypnotic drug zaleplon, which is used primarily for the short-term treatment of insomnia. Zaleplon belongs to the pyrazolopyrimidine class and is known for its rapid onset and short duration of action. This compound is formed through the metabolism of zaleplon by aldehyde oxidase and is considered an inactive metabolite .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxozaleplon involves the oxidation of zaleplon. Zaleplon is primarily metabolized by aldehyde oxidase to form this compound. The reaction conditions typically involve the presence of aldehyde oxidase enzyme under physiological conditions .
Industrial Production Methods
Industrial production of this compound is not commonly practiced as it is primarily a metabolite of zaleplon. the synthesis of zaleplon itself involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to introduce the cyano and acetamide groups .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxozaleplon undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to its formation from zaleplon.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving the cyano and acetamide groups
Common Reagents and Conditions
Oxidation: Aldehyde oxidase enzyme under physiological conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents for substitution reactions
Major Products Formed
Oxidation: this compound is the major product formed from the oxidation of zaleplon.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Oxozaleplon has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of zaleplon metabolism and its oxidative pathways.
Biology: Investigated for its role in the metabolic pathways of sedative and hypnotic drugs.
Medicine: Studied for its pharmacokinetics and potential interactions with other drugs.
Industry: Utilized in the development of analytical methods for the detection and quantification of zaleplon and its metabolites .
Wirkmechanismus
5-Oxozaleplon itself is considered an inactive metabolite and does not exert significant pharmacological effects. The parent compound, zaleplon, exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. Zaleplon selectively binds to the omega-1 receptor located on the alpha subunit of the GABA-A receptor complex, enhancing the inhibitory effects of GABA and promoting sedation and hypnosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zaleplon: The parent compound from which 5-Oxozaleplon is derived.
Desethylzaleplon: Another metabolite of zaleplon formed through the action of cytochrome P450 enzymes.
Zolpidem: Another nonbenzodiazepine hypnotic with a similar mechanism of action but different chemical structure.
Eszopiclone: A nonbenzodiazepine hypnotic with a longer duration of action compared to zaleplon
Uniqueness
This compound is unique in that it is an inactive metabolite of zaleplon, primarily formed through the action of aldehyde oxidase. Its formation and presence in the body provide insights into the metabolic pathways and pharmacokinetics of zaleplon .
Eigenschaften
IUPAC Name |
N-[3-(3-cyano-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-3-21(11(2)23)14-6-4-5-12(7-14)15-8-16(24)20-17-13(9-18)10-19-22(15)17/h4-8,10H,3H2,1-2H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFPEMFJYAYYDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=CC(=O)NC3=C(C=NN23)C#N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159225-99-7 | |
| Record name | 5-Oxozaleplon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159225997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-OXOZALEPLON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K33Y6D3H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


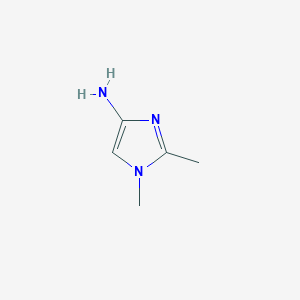

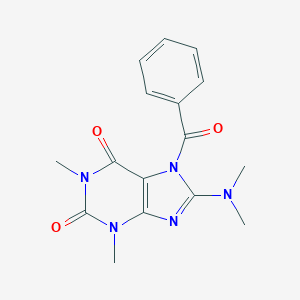
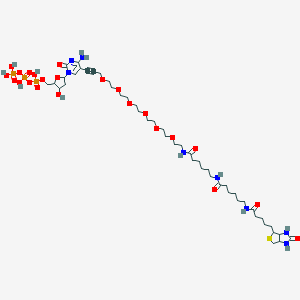

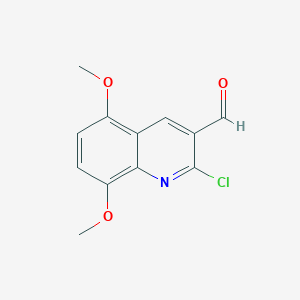
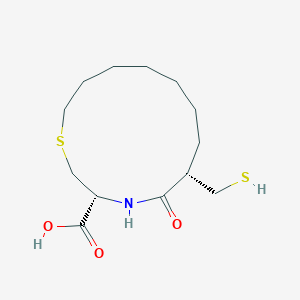
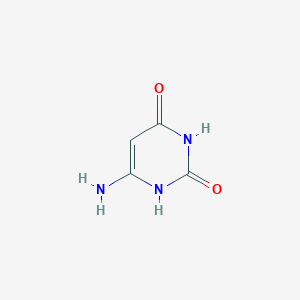
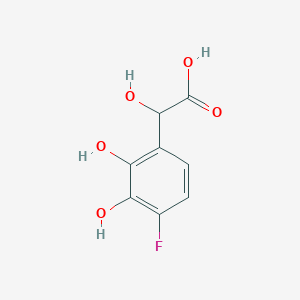
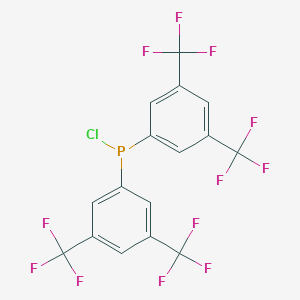
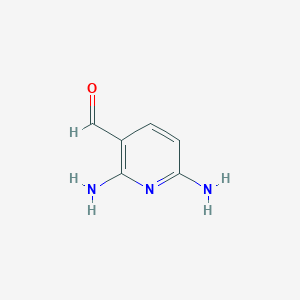
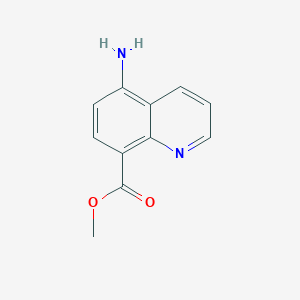
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3,4-diamine](/img/structure/B116342.png)
